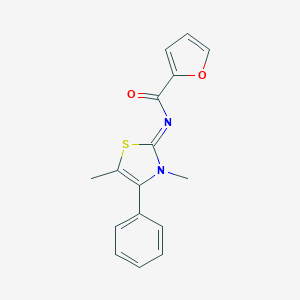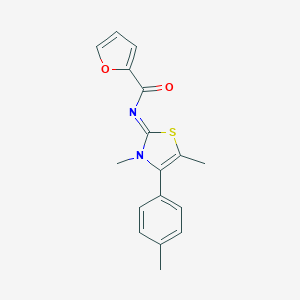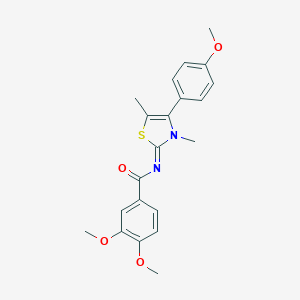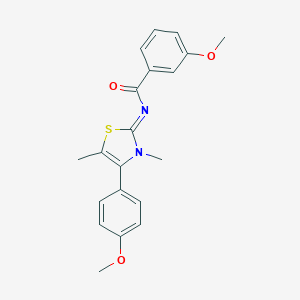![molecular formula C23H28N4O2S B305321 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B305321.png)
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as EMA401, is a novel drug candidate that has been extensively researched for its potential therapeutic applications. It is a small molecule inhibitor of the angiotensin II type 2 receptor (AT2R), which has been implicated in pain signaling pathways and inflammatory responses.
Mecanismo De Acción
The mechanism of action of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves inhibition of the AT2R, which is expressed in sensory neurons and has been implicated in pain signaling pathways. By blocking this receptor, 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide reduces the activity of pain-sensing neurons and dampens the inflammatory response associated with chronic pain.
Biochemical and Physiological Effects:
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a favorable safety profile and minimal side effects in clinical trials. It is metabolized primarily by the liver and excreted in the urine, with a half-life of approximately 10 hours. In preclinical studies, 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to reduce hypersensitivity to mechanical and thermal stimuli, as well as reduce inflammation and oxidative stress in peripheral nerves.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide in lab experiments include its high selectivity for the AT2R, its favorable safety profile, and its potential to reduce pain and inflammation in preclinical models. However, the limitations include the need for careful dosing and monitoring to avoid toxicity, as well as the potential for off-target effects on other receptors or pathways.
Direcciones Futuras
There are several potential future directions for research on 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide, including:
1. Investigating its efficacy in other types of chronic pain, such as fibromyalgia or diabetic neuropathy.
2. Exploring its mechanism of action in greater detail, including its effects on downstream signaling pathways and gene expression.
3. Developing more targeted delivery methods, such as localized injections or transdermal patches, to improve efficacy and reduce side effects.
4. Investigating its potential for combination therapy with other pain medications or anti-inflammatory agents.
5. Conducting long-term safety studies to assess its potential for toxicity or other adverse effects.
Conclusion:
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide is a promising drug candidate with potential therapeutic applications in chronic pain management. Its mechanism of action and favorable safety profile make it an attractive target for further research, and its efficacy in clinical trials suggests that it may be a valuable addition to the arsenal of pain medications available to patients. Further research is needed to fully understand its potential and limitations, and to develop more targeted delivery methods and combination therapies.
Métodos De Síntesis
The synthesis of 2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide involves several steps, including the preparation of the intermediate compounds and the final coupling reaction. The process has been optimized to yield high purity and yield of the final product. The detailed synthesis method is beyond the scope of this paper, but it has been reported in several scientific publications.
Aplicaciones Científicas De Investigación
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the field of chronic pain management. It has been shown to have analgesic effects in preclinical models of neuropathic pain, and clinical trials have demonstrated its efficacy in reducing pain intensity and improving quality of life in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.
Propiedades
Nombre del producto |
2-({4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-ethyl-6-methylphenyl)acetamide |
|---|---|
Fórmula molecular |
C23H28N4O2S |
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
2-[[4-ethyl-5-[(4-methylphenoxy)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C23H28N4O2S/c1-5-18-9-7-8-17(4)22(18)24-21(28)15-30-23-26-25-20(27(23)6-2)14-29-19-12-10-16(3)11-13-19/h7-13H,5-6,14-15H2,1-4H3,(H,24,28) |
Clave InChI |
JVFBMCOUGAJGPD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=C(C=C3)C)C |
SMILES canónico |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC)COC3=CC=C(C=C3)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-(1-methyl-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)-2-furamide](/img/structure/B305249.png)




![2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305255.png)
![methyl 3-{[({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305257.png)
![5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305259.png)
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305261.png)